molecular formula C20H16N4O3S B5635258 N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5635258
M. Wt: 392.4 g/mol
InChI Key: MXIGVFLCOJYOJO-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (hereafter referred to as the target compound) is a benzothiazole-acetamide hybrid featuring a pyridazinone core substituted with a 3-methoxyphenyl group. This structure combines a benzothiazole moiety—a scaffold known for diverse bioactivities—with a pyridazinone ring system, which is often associated with kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-27-14-6-4-5-13(11-14)15-9-10-19(26)24(23-15)12-18(25)22-20-21-16-7-2-3-8-17(16)28-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIGVFLCOJYOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the pyridazinone ring: This involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and pyridazinone intermediates through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydropyridazinones and related compounds.

    Substitution: Introduction of halogens, nitro groups, or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety and a pyridazinone ring, making it an intriguing subject for research. The synthesis typically involves multi-step organic reactions:

  • Formation of the benzo[d]thiazole moiety : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Synthesis of the pyridazinone ring : Reaction of hydrazine derivatives with diketones or ketoesters followed by cyclization.
  • Coupling reactions : Final coupling of the benzo[d]thiazole and pyridazinone intermediates through acetamide linkage using acetic anhydride or acetyl chloride under basic conditions.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology

  • Bioactive Molecule : Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

  • Therapeutic Applications : Explored for drug development against various diseases, particularly in oncology and infectious diseases.

Industry

  • Advanced Materials Development : Utilized in creating organic semiconductors and dyes due to its unique chemical properties.

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Significant inhibitory effects against bacterial strains such as Staphylococcus aureus and various fungi.
  • Cytotoxicity : In vitro studies demonstrate cytotoxic effects against cancer cell lines like A549 (lung cancer) and MCF7-MDR (breast cancer), with IC50 values ranging from 5 to 20 μM depending on derivatives used.
  • Antiviral Properties : Investigated for inhibitory activity against viruses like MERS-CoV, with some derivatives showing IC50 values as low as 0.14 μM.

Structure-Activity Relationship (SAR)

The biological activity of N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is influenced by its structural components:

Structural FeatureInfluence on Activity
Benzothiazole moietyEssential for antiviral and cytotoxic activity
Substituents on the phenyl ringModulate potency; electron-withdrawing groups enhance activity
Amide linkageCritical for maintaining biological activity

Cytotoxicity Study

A study evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Results indicated significant growth inhibition in A549 and MCF7-MDR cells, with IC50 values ranging from 5 to 20 μM based on the specific derivative.

Antimicrobial Evaluation

Another study assessed the antimicrobial properties against Staphylococcus aureus and several fungal strains, reporting moderate to strong inhibitory effects with minimum inhibitory concentrations (MIC) at approximately 1.562 μg/mL for certain derivatives.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article compiles various research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The compound is synthesized through a reaction involving 2-aminobenzothiazole and chloroacetyl chloride, resulting in the formation of an amide bond with a phenyl substituent. The synthesis process typically yields a white solid, which can be characterized using techniques such as NMR and mass spectrometry. The crystal structure confirms successful acylation, with key bond lengths consistent with similar compounds in literature .

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Research indicates that derivatives of benzothiazole, including this compound, show significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and fungi .
  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma). Notably, compounds derived from the benzothiazole framework often show enhanced cytotoxicity compared to their non-substituted counterparts .
  • Antiviral Properties : The compound has been investigated for its potential inhibitory activity against viruses, particularly MERS-CoV, with some derivatives showing IC50 values as low as 0.14 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Benzothiazole moietyEssential for antiviral and cytotoxic activity
Substituents on the phenyl ringModulate potency; e.g., electron-withdrawing groups enhance activity
Amide linkageCritical for maintaining biological activity

Research indicates that modifications to the benzothiazole and phenyl rings can significantly affect the compound's efficacy. For instance, introducing halogens or alkoxy groups can either enhance or diminish activity based on their electronic properties .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in A549 and MCF7-MDR cells, with IC50 values ranging from 5 to 20 μM depending on the specific derivative used .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and several fungal strains. The results showed that it possessed moderate to strong inhibitory effects, with minimum inhibitory concentrations (MIC) reported at 1.562 μg/mL for certain derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a common benzothiazole-acetamide backbone with several analogs but differs in the heterocyclic and substituent groups (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Substituents Heterocyclic Core Key Functional Groups Reference
Target Compound 3-Methoxyphenyl 6-Oxopyridazine Benzothiazole, Acetamide N/A
N-(3-Benzo[d]thiazol-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Methyl, Benzenesulfonamide Pyridinone Sulfonamide linkage
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro, Phenylureido-thiadiazole Thiadiazole Thioether, Urea
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) Trifluoromethyl, 4-Methoxybenzyl Pyrimidinone Thioether, CF3
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide (3a–k) Methylenedioxy, Thio/piperazine Variable (thiazole, piperazine) Thioether, Piperazine
2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide (4.8) Phenyl, Butyl-thiadiazole Triazinoquinazoline Thioether, Thiadiazole
2-(5-Cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide (4a–n) Cyano, Arylpyrimidinone Pyrimidinone Thioether, Cyano

Molecular Docking and Computational Insights

  • Analog 6d : Docking into VEGFR-2 (PDB: 4ASD) revealed hydrogen bonding with nitro and thiadiazole groups. The target compound’s methoxyphenyl may interact via π-π stacking.
  • GSK Compounds : Genetic algorithm-based docking (GOLD) predicts improved binding with electron-donating substituents, supporting the target’s methoxy group for kinase targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-(benzo[d]thiazol-2-yl)acetamide derivatives?

  • Methodology : A common approach involves coupling benzothiazole-2-amine derivatives with activated acyl intermediates. For example, reacting 6-methoxy-1,3-benzothiazol-2-amine with 1-(1-adamantylacetyl)-1H-imidazole in chloroform under reflux yields acetamide derivatives . Key steps include refluxing in polar aprotic solvents (e.g., CHCl₃), purification via ethanol recrystallization, and characterization by ¹H NMR, IR, and elemental analysis. Yield optimization often requires adjusting stoichiometry and reaction time.

Q. How is the structural conformation of this compound validated?

  • Methodology : X-ray crystallography is the gold standard. For related compounds, triclinic crystal systems (space group P1) are observed, with intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing dimeric structures. Dihedral angles (e.g., −96.5° to −100.3°) and bond lengths are critical for confirming gauche conformations of substituents like methoxyphenyl groups . Computational tools (e.g., density functional theory, DFT) complement experimental data for electronic structure analysis .

Q. What preliminary biological assays are used to evaluate activity?

  • Methodology : Antioxidant screening via radical scavenging assays (e.g., DPPH, ABTS) is common. For acetamide analogs, IC₅₀ values are calculated using UV-Vis spectroscopy at 517 nm. Moderate to significant activity (e.g., 40–70% inhibition at 100 μM) has been reported, with methoxy and benzothiazole groups enhancing electron-donating capacity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyridazinone-benzothiazole hybrids?

  • Methodology : Systematic substitution of the pyridazinone ring (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) and benzothiazole N-substituents is analyzed via comparative bioassays. For example, replacing methoxy with trifluoromethyl groups improves kinase inhibition (e.g., CK1 mutants) due to enhanced hydrophobic interactions . Computational docking (e.g., GOLD software) predicts binding affinities by simulating ligand-protein interactions, prioritizing substituents with favorable van der Waals and hydrogen-bonding profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Orthogonal validation using multiple assays (e.g., enzymatic vs. cell-based) and structural verification (e.g., HPLC purity >95%, crystallography) are critical. For instance, discrepancies in antioxidant activity may arise from impurities in crude extracts or solvent-dependent conformational changes . Dose-response curves and statistical analysis (e.g., ANOVA) further clarify potency trends.

Q. How do intermolecular interactions influence crystallization and solubility?

  • Methodology : Non-classical hydrogen bonds (C–H⋯O) and π-π stacking between benzothiazole and pyridazinone moieties dictate crystal packing. Solubility is modulated by polar groups (e.g., acetamide carbonyl) and hydrophobic adamantyl/methoxyphenyl substituents. Ethanol/water mixtures (80% EtOH) are optimal for recrystallization, balancing polarity and yield .

Q. What analytical techniques confirm synthetic intermediates and byproducts?

  • Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, COSY) identify regioisomers and hydrolyzed byproducts. For example, distinguishing between N-acetyl and O-acetyl derivatives requires analyzing carbonyl chemical shifts (δ 166–170 ppm in ¹³C NMR) and NOESY correlations .

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